1-Azido-2-chloro-4-(trifluoromethoxy)benzene
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Overview
Description
1-Azido-2-chloro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-(trifluoromethoxy)nitrobenzene, is treated with sodium azide under appropriate conditions to replace the nitro group with an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-chloro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for introducing the azido group via nucleophilic substitution.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products:
Substituted Benzene Derivatives: Formed through substitution reactions.
Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-Azido-2-chloro-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various substrates.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the conditions under which the reactions occur.
Comparison with Similar Compounds
- 1-Azido-2-chloro-4-methoxybenzene
- 1-Azido-2-chloro-4-fluorobenzene
- 1-Azido-2-chloro-4-(trifluoromethyl)benzene
Comparison: 1-Azido-2-chloro-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and other research applications.
Properties
IUPAC Name |
1-azido-2-chloro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDQKJEDBENTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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